molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Cat. No.: B147302
CAS No.: 38585-62-5
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
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Description

4-Methyl-5-imidazolemethanol hydrochloride is an organic compound with the molecular formula C5H9ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-imidazolemethanol hydrochloride typically involves the reaction of α-chloroacetoacetate with formamide, followed by cyclization and subsequent reduction. The reaction conditions include heating the mixture to around 140°C, followed by neutralization and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-imidazolemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Peptidomimetic Inhibitors:
4-Methyl-5-imidazolemethanol hydrochloride is utilized in the synthesis of imidazole-containing peptidomimetic inhibitors. These inhibitors have shown potential in targeting various biological pathways, particularly in cancer and infectious diseases. For instance, research has demonstrated that derivatives of this compound can inhibit protein farnesyltransferase, an enzyme implicated in cancer cell proliferation .

Tridentate Ligands:
The compound serves as a precursor for synthesizing tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. These ligands are significant in coordination chemistry and can form stable complexes with metal ions, which are useful in catalysis and materials science .

Analytical Chemistry

Detection Methods:
Recent studies have focused on the analytical methods for detecting 4(5)-methylimidazole (4(5)MEI), a related compound formed during food processing. Various extraction techniques, including solid-phase extraction and supercritical fluid extraction, have been employed to quantify 4(5)MEI levels in food matrices. These methods utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive detection .

Food Matrix Extraction Method Detection Limit (ng/g) Recovery (%)
Brown-colored foodsIon-pair extraction36.8787–117
Red ginseng productsDLLME with in situ derivatization5.7989.86–109.09
BiscuitsIon-pair extraction53Not specified

Food Safety

Formation of 4(5)-Methylimidazole:
The compound is also studied for its formation during the Maillard reaction, which occurs when sugars react with amino acids during food processing. This is particularly relevant in the production of caramel colors used in food and beverages. Understanding its formation helps assess potential health risks associated with dietary intake .

Regulatory Considerations:
Given its presence in various food products, regulatory bodies monitor levels of 4(5)MEI due to its potential carcinogenic effects observed in animal studies. Analytical methods developed for its detection are crucial for ensuring compliance with safety standards and protecting public health .

Case Studies

1. Synthesis of Inhibitors:
A study published in Organic & Biomolecular Chemistry detailed the synthesis of imidazole-containing peptidomimetics using this compound as a key intermediate. The resulting compounds exhibited significant inhibitory activity against protein farnesyltransferase, suggesting their potential as therapeutic agents against certain cancers .

2. Detection in Food Products:
Research conducted on the presence of 4(5)MEI in caramel color revealed that ion-pair extraction methods combined with HPLC-MS could effectively quantify this compound at low concentrations across various food matrices, highlighting the importance of robust analytical techniques in food safety assessments .

Mechanism of Action

The mechanism of action of 4-Methyl-5-imidazolemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-imidazolemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in various synthetic pathways.

Biological Activity

4-Methyl-5-imidazolemethanol hydrochloride is a compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound (C₅H₉ClN₂O) is a white powder that exhibits solubility in water and organic solvents. It is commonly utilized in various scientific research applications due to its unique structure, which includes an imidazole ring that plays a crucial role in its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Histamine Receptors : The compound has been shown to modulate histamine receptor activity, which is significant in allergic responses and gastric acid secretion regulation .
  • Enzyme Interaction : It can coordinate with metal ions, influencing enzyme activities such as those involved in metabolic pathways .
  • Neuraminidase Inhibition : Research indicates that it may act as an inhibitor of neuraminidase, an enzyme implicated in the pathogenicity of several viruses, including influenza .

Biological Activities

  • Antimicrobial Properties :
    • This compound exhibits antimicrobial effects against various bacterial strains. Its efficacy is linked to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .
  • Antifungal Activity :
    • Studies have highlighted its potential antifungal properties, making it a candidate for treating fungal infections.
  • Histamine Catabolism :
    • The compound has been investigated for its role in the microbial degradation of histamine, particularly in Pseudomonas putida, where it facilitates the catabolic pathway for histamine degradation .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential use as a topical antiseptic.

Case Study 2: Histamine Degradation

In a laboratory setting, researchers genetically engineered strains of Pseudomonas putida to enhance the degradation of histamine using this compound. The modified strains showed improved efficiency in converting histamine to non-toxic metabolites, demonstrating its application in bioremediation efforts .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have been assessed for their biological activities, revealing that modifications to the imidazole ring can enhance their antimicrobial and antifungal properties.

Property Value
Molecular FormulaC₅H₉ClN₂O
SolubilitySoluble in water and ethanol
Antimicrobial ActivityEffective against E. coli and S. aureus
Histamine Receptor ModulationYes

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-methyl-5-imidazolemethanol hydrochloride, and how can its purity be validated?

  • Synthesis : Common methods involve functionalizing the imidazole ring, such as hydroxymethylation of 4-methylimidazole derivatives followed by hydrochloric acid neutralization. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid decomposition, as the compound decomposes at 231–235°C .
  • Purity Validation : Use HPLC (≥97.5–98% purity, as per vendor specifications) combined with IR spectroscopy to confirm structural integrity . Elemental analysis (C, H, N, Cl) and melting point determination (233°C decomposition) further validate purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Wear gloves, lab coats, and eye protection due to its irritant properties (skin, eyes, respiratory system). Avoid dust generation by working in a fume hood .
  • Storage : Store in a sealed container under inert atmosphere (argon/nitrogen) at room temperature. Moisture-sensitive; use desiccants to prevent hydrolysis .

Q. What solvents are suitable for dissolving this compound in experimental setups?

  • The compound is sparingly soluble in DMSO and methanol but may require sonication or gentle heating for complete dissolution. Avoid aqueous solutions unless buffered at neutral pH to prevent decomposition .

Advanced Research Questions

Q. How does this compound function in synthesizing tridentate ligands, and what coordination chemistry challenges arise?

  • Application : It serves as a precursor for ligands like 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, where the hydroxymethyl group facilitates covalent bonding to metal centers (e.g., transition metals). Steric hindrance from the methyl group may require optimization of reaction stoichiometry .
  • Challenges : Imidazole ring protonation under acidic conditions can alter coordination behavior. Use pH-controlled environments and spectroscopic monitoring (UV-Vis, NMR) to track ligand-metal interactions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., color, solubility) across literature sources?

  • Color Variability : Some sources describe the compound as white-yellow , while others note crystalline powder . This may stem from impurities (e.g., residual solvents) or storage conditions. Recrystallization from methanol/ether and elemental analysis can standardize samples .
  • Solubility Conflicts : Discrepancies in DMSO/methanol solubility may arise from batch-to-batch variations. Conduct solubility tests under standardized conditions (temperature, solvent grade) and report detailed protocols .

Q. What advanced analytical methods are recommended for studying degradation pathways under varying experimental conditions?

  • Stability Studies : Use thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures. Accelerated stability testing (40°C/75% RH) under inert vs. ambient conditions reveals moisture sensitivity .
  • Degradation Products : LC-MS or GC-MS can identify breakdown products (e.g., 4-methylimidazole) under acidic or oxidative conditions .

Q. How do purity assessment methods (HPLC vs. IR) correlate, and how should conflicting results be interpreted?

  • Method Comparison : HPLC quantifies purity based on chromatographic peaks, while IR confirms functional groups (e.g., -OH, C=N). Discrepancies may indicate non-UV-active impurities (e.g., salts) undetected by HPLC. Combine with NMR (1H/13C) for comprehensive analysis .

Q. Methodological Notes

  • Synthetic Optimization : Pilot small-scale reactions to determine ideal stoichiometry for hydroxymethylation. Monitor pH during neutralization to avoid over-acidification .
  • Analytical Cross-Validation : Always cross-check purity results with complementary techniques (e.g., HPLC + NMR) to account for method-specific limitations .

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38585-62-5, 91323-13-6
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38585-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3)
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URL https://commonchemistry.cas.org/detail?cas_rn=91323-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40191906
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Molecular Weight

148.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige granules; [Sigma-Aldrich MSDS]
Record name 4-Methyl-5-imidazolemethanol hydrochloride
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CAS No.

38585-62-5
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-methylimidazol-5-ylmethanolhydrochloride
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Synthesis routes and methods I

Procedure details

A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet, was charged with 700 ml. of anhydrous ammonia. Calcium (29.0 g., 0.723 m.) was added carefully in portions. t-Butanol (25 ml., 0.266 m.) was added in one portion and 5-methyl-4-imidazolecarboxylic acid ethyl ester (50 g., 0.32 m.) was added in portions over 30 minutes. The blue solution was stirred for 40 minutes and methanol (120 ml.) added dropwise. Ammonium chloride (80.0 g., 1.48 m.) and isopropanol (800 ml.) were added and the ammonia removed. Hydrogen chloride gas was added (pH about 1) and the solids filtered off. The filtrate was concentrated to 100 ml. and acetone (500 ml.) was added. The product was collected and dried to give 4-hydroxymethyl-5-methylimidazole hydrochloride (23.0 g. of 65% pure material; yield 30%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Calcium
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
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solvent
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Quantity
50 g
Type
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Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1.48 g (0.01 mol) of 5-methylimidazole-4-carboxylic acid sodium salt, 2 ml of ~37% formaldehyde solution and 3 ml of 1,4-dioxane was heated at 75°-85° C. for 3 hours. After completion of the reaction, the solvent was stripped off, and the remaining residue was extracted with isopropanol. The isopropanol extract was concentrated to give a viscous oil. This viscous oil was dissolved in absolute ethanol and dry hydrogen chloride gas was passed through the resulting solution to afford 0.93 g of 4-hydroxymethyl-5-methylimidazole hydrochloride, m.p. 241°-244° C. Yield 63%.
Name
5-methylimidazole-4-carboxylic acid sodium salt
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methyl-5-imidazolemethanol hydrochloride
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4-Methyl-5-imidazolemethanol hydrochloride
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4-Methyl-5-imidazolemethanol hydrochloride
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4-Methyl-5-imidazolemethanol hydrochloride
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4-Methyl-5-imidazolemethanol hydrochloride

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